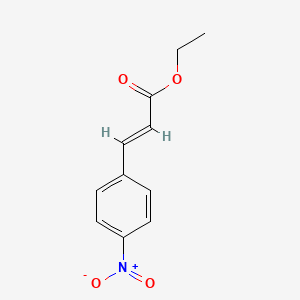

Ethyl 4-nitrocinnamate

Cat. No. B3028615

Key on ui cas rn:

24393-61-1

M. Wt: 221.21 g/mol

InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05624922

Procedure details

The product was made by reducing ethyl 4-nitrocinnamate (110.6 g, 0.5 mol) with 10% palladium on Carbon (4.0 g) in 95% ethanol (2 L) in the presence of ammonium formate (126 g) to afford ethyl 3-(4-aminophenyl)propionate which was sulfonated with methanesulfonyl chloride in CH2Cl2 in the presence of pyridine to produce 102 g (75.2%) of N-[4-(ethoxycarbonylethyl)phenyl]methanesulfonamide.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:5]=1)([O-])=O.C([O-])=O.[NH4+]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

110.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=CC(=O)OCC)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

126 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)CCC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |